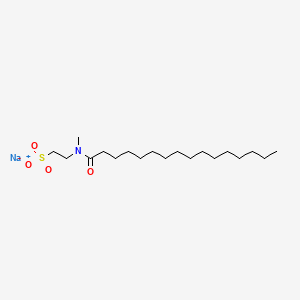
3'-Thymidylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).
Scientific Research Applications
Spectral Properties and Base Composition Estimation
- Ultraviolet Spectrum Analysis: The ultraviolet spectrum of nucleotides, including thymidylic acid, has been analyzed, revealing that the spectrum of denatured DNA at low concentration closely matches that of its constituent nucleotides. This insight is crucial for estimating the base composition of DNA using the absorbance ratio at specific wavelengths (Fredericq, Oth, & Fontaine, 1961).
Genetic Research and Gene Sequencing
- Gene Encoding Analysis: The thyP3 gene from Bacillus subtilis phage, encoding thymidylate synthetase, was cloned and sequenced, highlighting the importance of thymidylic acid in genetic research and the conservation of amino acid sequences in analogous proteins across different organisms (Kenny, Atkinson, & Hartley, 1985).
Cell Proliferation and DNA Synthesis Studies
- Cellular DNA Labeling: Tritiated-thymidine, closely related to thymidylic acid, is extensively used for studying cell proliferation and DNA synthesis in various biological systems, such as tissue cultures and mammalian tissues, by labeling cellular DNA (Kaneko, Tyler, Carper, & Lengyel, 1963).
DNA Chain Growth Measurement
- DNA Synthesis Rate Estimation: Studies have been conducted to measure the rate of DNA chain growth in Escherichia coli using [3H]thymidine, an isotope of thymidine, to estimate the time required for adding nucleotides to a nascent DNA chain (Manor, Deutscher, & Littauer, 1971).
Biomedical and Biochemical Research
- Biochemical Analysis in Radiation Exposure: The incorporation of thymidylic acid into DNA has been studied in the context of X-radiation exposure, providing insights into the effects of radiation on DNA synthesis enzymes (Lancker, 1960).
- Homocysteine Levels and Genetic Polymorphisms: Thymidylate synthase gene polymorphisms, which involve thymidylic acid, have been linked to variations in plasma homocysteine levels, indicating its relevance in genetic studies and potential implications in cardiovascular health (Ho, Massey, & King, 2010).
properties
CAS RN |
2642-43-5 |
|---|---|
Product Name |
3'-Thymidylic acid |
Molecular Formula |
C10H15N2O8P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
XXYIANZGUOSQHY-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
sequence |
T |
synonyms |
3'-thymidylic acid 3'-TMP octothymidylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B1605859.png)












